REACTION_CXSMILES
|
CC1C=CC(S(O)(=O)=O)=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.[CH3:23][C:24]1([NH2:30])[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1.Cl[C:32]1[CH:37]=[C:36]([CH3:38])[N:35]=[CH:34][N:33]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CN1C(=O)CCC1>[CH3:23][C:24]1([NH2:30])[CH2:29][CH2:28][N:27]([C:32]2[CH:37]=[C:36]([CH3:38])[N:35]=[CH:34][N:33]=2)[CH2:26][CH2:25]1 |f:0.1.2,4.5.6.7|
|
Name
|
|
Quantity
|
3.91 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
K3PO4
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
K3PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted twice with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers were extracted twice with HCl (1 N)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layers washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica gel, 70 g, 0 to 100% ethyl acetate in heptane
|
Type
|
ADDITION
|
Details
|
then 0 to 50% methanol in ethyl acetate, containing 10% triethylamine)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCN(CC1)C1=NC=NC(=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |